(E)-3-(6-Methoxypyridin-3-YL)acrylic acid
Overview
Description
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized through established methods.
Formation of Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where 6-methoxypyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 3-(6-hydroxypyridin-3-YL)acrylic acid or 3-(6-formylpyridin-3-YL)acrylic acid.
Reduction: Formation of 3-(6-methoxypyridin-3-YL)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acrylic acid moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Hydroxypyridin-3-YL)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(6-Methoxypyridin-3-YL)propanoic acid: Similar structure but with a saturated acid moiety.
3-(6-Formylpyridin-3-YL)acrylic acid: Similar structure but with a formyl group instead of a methoxy group.
Uniqueness
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid is unique due to the presence of both a methoxy group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKGACNCPHDFX-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.